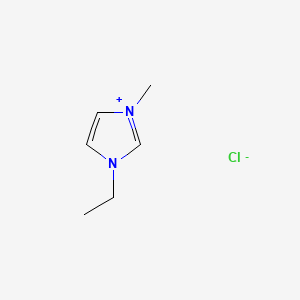

1-Ethyl-3-methylimidazolium chloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041180 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-09-0 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Preparations of 1 Ethyl 3 Methylimidazolium Chloride

Conventional Thermal Quaternization Approaches

The most common and well-established method for synthesizing 1-ethyl-3-methylimidazolium (B1214524) chloride is through the direct quaternization of 1-methylimidazole (B24206) with an ethylating agent, typically chloroethane. This reaction is a type of N-alkylation, specifically the Menshutkin reaction, where the lone pair of electrons on a nitrogen atom of the imidazole (B134444) ring attacks the electrophilic ethyl group, forming a new covalent bond and resulting in a quaternary ammonium (B1175870) salt.

The quaternization reaction is typically carried out by reacting 1-methylimidazole with chloroethane. The reaction can be performed with or without a solvent. When a solvent is used, it is often an organic solvent like toluene. In some procedures, the mixture is heated to facilitate the reaction. For instance, one method involves heating the reactants to 70°C for 24 hours. google.com The reaction is often conducted in a sealed vessel due to the volatility of chloroethane.

Optimization of reaction conditions is crucial for maximizing yield and minimizing reaction time. Key parameters include temperature, pressure, and the molar ratio of reactants. For a similar ionic liquid, 1-ethyl-3-methylimidazole ethyl sulfate (B86663), optimal conditions were found to be a solvent-free method with a 1:1.2 mass ratio of N-methylimidazole to diethyl sulfate, reacting at 50°C for 2 hours. alfa-chemical.com While the reactants differ, the principle of optimizing temperature and reactant ratios is directly applicable. For the synthesis of 1-butyl-3-methylimidazolium chloride, a related compound, heating a mixture of n-chlorobutane and freshly distilled 1-methylimidazole at 70°C for 24 hours has been reported. google.com

Table 1: Comparison of Conventional Synthesis Parameters for Imidazolium (B1220033) Chlorides

| Parameter | 1-Butyl-3-methylimidazolium chloride Synthesis | 1-Ethyl-3-methylimidazolium ethyl sulfate Synthesis |

|---|---|---|

| Reactants | 1-methylimidazole, n-chlorobutane | N-methylimidazole, diethyl sulfate |

| Solvent | Not specified, likely solvent-free | Solvent-free (optimized) |

| Temperature | 70°C | 50°C |

| Time | 24 hours | 2 hours |

| Reactant Ratio | Not specified | 1:1.2 (mass ratio) |

High yields and purity are achievable with conventional thermal methods. For the synthesis of 1-butyl-3-methylimidazolium chloride, a yield of 92% has been reported after purification. google.com The purity of commercially available 1-Ethyl-3-methylimidazolium chloride is often high, with assays reporting levels of 98% to over 99%. sigmaaldrich.comnih.govsigmaaldrich.com

Common impurities include unreacted starting materials (1-methylimidazole) and coloration from side reactions. Purification is a critical step. A typical purification process involves dissolving the crude product, which may be a yellow solid, in deionized water. google.com Decolorizing charcoal is then added to the solution, which is heated (e.g., at 65°C for 24 hours) to remove colored impurities. google.com After filtration, the water is removed, often using a lyophilizer (freeze-dryer), and the resulting white solid is further dried under vacuum to yield the substantially pure product. google.com The water content is a key purity parameter, with specifications often requiring it to be below a certain threshold, such as ≤2000 ppm. sigmaaldrich.com

Ultraviolet (UV) Light-Assisted Synthesis

The application of photochemical methods, specifically using ultraviolet (UV) light, represents an alternative approach to synthesizing ionic liquids. While conventional heating provides thermal energy to overcome the activation barrier of the reaction, UV irradiation can offer an alternative energy source to initiate and promote chemical reactions. journalajopacs.com

UV irradiation can induce chemical transformations in imidazolium-based ionic liquids. journalajopacs.com The mechanism involves the absorption of UV photons by the reactant molecules, promoting them to an excited electronic state. This excitation can lead to the formation of reactive species, such as radicals, which can then initiate the quaternization reaction. However, studies have also shown that UV irradiation can lead to the degradation of the imidazolium cation itself, which suggests that the photostability of the product is a significant concern under these conditions. journalajopacs.com The process can induce both chemical transformation and physical aggregation of the imidazolium cations. journalajopacs.com

Microwave irradiation, another alternative energy source, has been shown to offer rapid, safe, and highly efficient solvent-free processes for obtaining various ionic liquids. nih.govbiotechjournal.in While distinct from UV irradiation, the principle of using electromagnetic energy to accelerate reactions is similar. Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating. For example, a reaction that takes 5 days at 60°C via conventional heating can be completed in 30 minutes at 120°C using microwave irradiation. rsc.org This suggests that energy-assisted methods like UV irradiation could potentially offer similar enhancements in reaction kinetics, although detailed studies focusing specifically on the UV-assisted synthesis of this compound are less common than those for microwave-assisted methods. The efficiency of such processes would depend on factors like the wavelength of UV light and the photochemical properties of the reactants.

Anion Exchange Methodologies for Derivatives of this compound

Once this compound or a similar halide salt is synthesized, a wide variety of derivatives can be prepared by exchanging the chloride anion for a different anion. This process, known as metathesis or anion exchange, is a powerful tool for tuning the properties of the ionic liquid.

The process typically involves dissolving the starting halide salt (e.g., 1-Ethyl-3-methylimidazolium bromide) in a suitable solvent, often water or an organic solvent like methylene (B1212753) chloride. google.comrsc.org A salt containing the desired new anion is then added to the solution. The choice of the salt is critical; often, a salt is chosen that will result in the precipitation of an insoluble inorganic halide, driving the reaction to completion. For example, silver salts (like silver tetrafluoroborate) can be used, leading to the precipitation of silver chloride or silver bromide. rsc.org Alternatively, sodium salts (like sodium tetrafluoroborate (B81430) or sodium triflate) are also commonly used. google.com

After the exchange reaction, the precipitated inorganic salt is removed by filtration. The resulting solution contains the new ionic liquid, which is then isolated by removing the solvent. google.comrsc.org Ion-exchange resins are another effective tool for anion exchange. researchgate.net In this method, the halide salt solution is passed through a resin that is pre-loaded with the desired anion (e.g., hydroxide), which is then exchanged for the halide. researchgate.net

Table 2: Examples of Anion Exchange Reactions for [EMIM]⁺ Derivatives

| Starting Material | Exchange Salt | Desired Anion | Resulting Product | Insoluble Byproduct | Reference |

|---|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium bromide | Sodium tetrafluoroborate | Tetrafluoroborate ([BF₄]⁻) | 1-Ethyl-3-methylimidazolium tetrafluoroborate | Sodium bromide | google.com |

| 1-Ethyl-3-methylimidazolium bromide | Sodium triflate | Triflate ([TfO]⁻) | 1-Ethyl-3-methylimidazolium triflate | Sodium bromide | google.com |

| 1-(1-Ethylpropyl)-3-methylimidazolium iodide | Silver tetrafluoroborate | Tetrafluoroborate ([BF₄]⁻) | 1-(1-Ethylpropyl)-3-methylimidazolium tetrafluoroborate | Silver iodide | rsc.org |

Green Synthesis Approaches for this compound and its Derivatives

Conventional synthesis of imidazolium-based ionic liquids often involves long reaction times and the use of volatile organic solvents. researchgate.net In contrast, green synthesis methodologies offer significant improvements by utilizing alternative energy sources and more sustainable reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of ionic liquids. researchgate.net This method utilizes the dielectric properties of the reactants to generate heat internally, leading to a significant reduction in reaction time compared to conventional heating. For the synthesis of imidazolium chlorides, such as 1-allyl-3-methylimidazolium (B1248449) chloride, a related compound, microwave-assisted synthesis can be carried out in a solvent-free manner in a sealed vessel. researchgate.netresearchgate.net By irradiating a mixture of the corresponding imidazole and alkyl halide, high yields can be achieved in minutes rather than hours. researchgate.netresearchgate.net For instance, the synthesis of 1-allyl-3-methylimidazolium chloride from 1-methylimidazole and allyl chloride under microwave irradiation at 100°C for 10 minutes can yield a product with 75% purity as determined by ¹H-NMR. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green route for the synthesis of imidazolium salts. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, accelerating the reaction rate. This technique has been shown to be more efficient than traditional thermal methods for the N-alkylation of imidazoles, resulting in higher yields, reduced reaction times, and smaller amounts of solvent.

Biocatalytic Approaches:

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative for the synthesis and modification of ionic liquids and their derivatives. While the direct enzymatic synthesis of this compound is not yet a mainstream method, the use of ionic liquids as media for biocatalytic processes is well-established. nih.gov Enzymes can function effectively in ionic liquid environments, and in some cases, the ionic liquid itself can be derived from biological precursors, such as amino acids, to create "bio-based" ionic liquids. taylorandfrancis.com This approach highlights a sustainable pathway for the production of functionalized ionic liquids. For example, 1-ethyl-3-methylimidazolium acetate (B1210297) has been successfully employed as an organocatalyst in various chemical transformations. nih.gov

Table 1: Comparison of Green Synthesis Methods for Imidazolium-Based Ionic Liquids

| Synthesis Method | Typical Reaction Conditions | Advantages | Example (Related Compound) | Yield |

|---|---|---|---|---|

| Microwave-Assisted | Solvent-free, 100-180°C, 10-30 min | Rapid heating, reduced reaction time, high efficiency | 1-allyl-3-methylimidazolium chloride | 75% researchgate.netresearchgate.net |

| Ultrasound-Assisted | Solvent or solvent-free, ambient temperature, shorter reaction times than conventional methods | Increased reaction rates, improved yields, energy efficiency | Various N-alkylated imidazoles | Higher than thermal methods |

| Biocatalytic | Aqueous or biphasic systems, mild temperatures and pH | High selectivity, use of renewable resources, biodegradable catalysts | Derivatives of imidazolium salts | Varies with substrate and enzyme |

Purity Assessment and Characterization Techniques for Synthesized this compound

The purity of this compound is crucial for its application, as impurities can significantly affect its physicochemical properties and performance. A comprehensive suite of analytical techniques is employed to ensure the identity and purity of the synthesized product.

The chemical identity of [EMIM]Cl is typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the ethyl and methyl groups on the imidazolium ring. nih.govspectrabase.comchemicalbook.comFourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the molecule, such as the C-H stretching of the alkyl chains and the vibrations of the imidazolium ring. mdpi.comresearchgate.netMass spectrometry (MS) is employed to confirm the mass of the 1-ethyl-3-methylimidazolium cation. nih.gov

Table 2: Purity Assessment and Characterization of this compound

| Technique | Information Provided | Typical Results/Specifications |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Spectra consistent with the expected structure of the [EMIM] cation. nih.govspectrabase.comchemicalbook.com |

| FTIR Spectroscopy | Identification of functional groups and confirmation of the imidazolium ring structure. | Characteristic peaks for C-H stretching, and imidazolium ring vibrations. mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Confirmation of the molecular weight of the cation. | Detection of the [EMIM]⁺ cation at m/z ~111. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification of organic purity and detection of non-volatile impurities. | Purity typically >99%. nih.gov |

| Karl Fischer Titration | Determination of water content. | Water content can range from approximately 0.3% to 1.1% in different batches. nih.gov |

| Ion Chromatography (IC) | Quantification of halide (chloride) content. | Chloride concentration is a key purity parameter. nih.gov |

Intermolecular Interactions and Solution Behavior of 1 Ethyl 3 Methylimidazolium Chloride

Solute-Solvent and Solute-Solute Interactions in Aqueous Systemsnih.gov

The behavior of 1-Ethyl-3-methylimidazolium (B1214524) chloride in water is governed by a delicate balance of interactions, including ion-solvent, ion-ion, and hydrophobic effects. frontiersin.org The study of these interactions through various physical chemistry measurements provides insight into the structure-making or structure-breaking capabilities of this ionic liquid in aqueous solutions. acs.org

Volumetric Studies: Apparent Molar Volumes and Limiting Apparent Molar Volumesnih.govnih.govacs.org

Volumetric properties, particularly the apparent molar volume (Vφ) and the limiting apparent molar volume (Vφ⁰), offer significant information regarding solute-solvent interactions. nih.gov The limiting apparent molar volume, which represents the molar volume at infinite dilution, is especially valuable as it reflects ion-solvent interactions without the influence of ion-ion interactions. frontiersin.orgnih.gov

Apparent molar volumes are calculated from experimental density data of the solutions. nih.gov For the binary system of [C2mim]Cl in water, as well as ternary systems containing additional electrolytes, the limiting apparent molar volumes are typically determined by fitting the apparent molar volumes to the Redlich-Mayer equation. nih.govacs.org Studies have shown that the apparent molar volume of [C2mim]Cl in aqueous electrolyte solutions is larger than in pure water and tends to increase with rising temperature. nih.gov This suggests that the effective size of the solute is greater in the presence of electrolytes. nih.gov The second derivative of the limiting apparent molar volumes indicates that [C2mim]Cl acts as a "structure-maker" in aqueous solutions. acs.orgresearchgate.net

The transfer volume (ΔtVφ⁰) of [C2mim]Cl from water to aqueous electrolyte solutions is often negative, a value that decreases as temperature and salt concentration increase. acs.orgnih.gov This negative transfer volume suggests that hydrophobic-ionic interactions are predominant over hydrophilic-ionic interactions. nih.gov

Table 1: Limiting Apparent Molar Volumes (Vφ⁰) of 1-Ethyl-3-methylimidazolium chloride in Water and Aqueous Electrolyte Solutions at Different Temperatures

This table is interactive. You can sort and filter the data.

| Solvent System | Temperature (K) | Vφ⁰ (cm³·mol⁻¹) |

|---|---|---|

| Pure Water | 298.15 | 125.56 |

| Pure Water | 303.15 | 126.33 |

| Pure Water | 308.15 | 127.05 |

| Pure Water | 313.15 | 127.83 |

| Pure Water | 318.15 | 128.52 |

| Aqueous KCl | 298.15 | 124.61 |

| Aqueous KCl | 303.15 | 125.27 |

| Aqueous KCl | 308.15 | 125.88 |

| Aqueous KCl | 313.15 | 126.54 |

| Aqueous KCl | 318.15 | 127.11 |

| Aqueous K₂CO₃ | 298.15 | 123.82 |

| Aqueous K₂CO₃ | 303.15 | 124.31 |

| Aqueous K₂CO₃ | 308.15 | 124.78 |

| Aqueous K₂CO₃ | 313.15 | 125.32 |

| Aqueous K₂CO₃ | 318.15 | 125.79 |

| Aqueous K₃PO₄ | 298.15 | 122.95 |

| Aqueous K₃PO₄ | 303.15 | 123.32 |

| Aqueous K₃PO₄ | 308.15 | 123.71 |

| Aqueous K₃PO₄ | 313.15 | 124.18 |

| Aqueous K₃PO₄ | 318.15 | 124.59 |

Data sourced from a study by Sarmad et al. (2020) nih.gov

Compressibility Studies: Isentropic Compressibility and Apparent Isentropic Compressibilitynih.gov

Isentropic compressibility (κs) and apparent isentropic compressibility (Kφ) are derived from density and sound velocity measurements, providing further understanding of the solution's structure. nih.gov The isentropic compressibility of aqueous [C2mim]Cl solutions has been observed to decrease as both the concentration of the ionic liquid and the temperature increase. frontiersin.org An intersection point in the isentropic compressibility isotherms at a specific concentration may suggest the formation of a clathrate-like (ice-like) structure of water molecules around the nonpolar parts of the ionic liquid cation. frontiersin.orgresearchgate.net

The limiting apparent isentropic compressibility (Kφ⁰) is influenced by the size of the solute molecules and the penetration of solvent molecules into the solute's structure. frontiersin.org An increase in temperature generally leads to a reduction in electrostriction and a weakening of the interactions between the ionic liquid and solvent molecules. frontiersin.org

Table 2: Limiting Apparent Molar Isentropic Compressibility of Transfer (ΔtKφ⁰) for this compound from Water to Aqueous Electrolyte Solutions

This table is interactive. You can sort and filter the data.

| Aqueous Electrolyte | Temperature (K) | ΔtKφ⁰ (x10⁻⁴ cm³·mol⁻¹·bar⁻¹) |

|---|---|---|

| KCl | 298.15 | -2.86 |

| KCl | 303.15 | -2.91 |

| KCl | 308.15 | -2.98 |

| KCl | 313.15 | -3.05 |

| KCl | 318.15 | -3.14 |

| K₂CO₃ | 298.15 | -5.18 |

| K₂CO₃ | 303.15 | -5.25 |

| K₂CO₃ | 308.15 | -5.33 |

| K₂CO₃ | 313.15 | -5.41 |

| K₂CO₃ | 318.15 | -5.52 |

| K₃PO₄ | 298.15 | -7.95 |

| K₃PO₄ | 303.15 | -8.04 |

| K₃PO₄ | 308.15 | -8.14 |

| K₃PO₄ | 313.15 | -8.25 |

| K₃PO₄ | 318.15 | -8.37 |

Data sourced from a study by Sarmad et al. (2020) frontiersin.org

Viscometric Studies: Viscosity B-coefficients and Temperature Derivativesnih.govacs.org

Viscometric studies yield the Jones-Dole viscosity B-coefficient, a parameter that characterizes solute-solvent interactions and the effect of the solute on the structure of the solvent. A positive B-coefficient suggests a solute that behaves as a structure-maker (kosmotrope), while a negative value indicates a structure-breaker (chaotrope). The temperature derivative of the B-coefficient (dB/dT) provides additional confirmation; a negative dB/dT value is characteristic of a structure-maker. nih.govfrontiersin.org For [C2mim]Cl in both pure water and aqueous electrolyte solutions, analysis of the B-coefficient and its temperature derivative reveals that the ionic liquid acts as a structure-maker. frontiersin.org

Table 3: Viscosity B-coefficients of Transfer (ΔtB) for this compound from Water to Aqueous Electrolyte Solutions

This table is interactive. You can sort and filter the data.

| Aqueous Electrolyte | Temperature (K) | ΔtB (dm³·mol⁻¹) |

|---|---|---|

| KCl | 298.15 | 0.045 |

| KCl | 303.15 | 0.041 |

| KCl | 308.15 | 0.038 |

| KCl | 313.15 | 0.035 |

| KCl | 318.15 | 0.031 |

| K₂CO₃ | 298.15 | 0.098 |

| K₂CO₃ | 303.15 | 0.091 |

| K₂CO₃ | 308.15 | 0.086 |

| K₂CO₃ | 313.15 | 0.080 |

| K₂CO₃ | 318.15 | 0.075 |

| K₃PO₄ | 298.15 | 0.151 |

| K₃PO₄ | 303.15 | 0.142 |

| K₃PO₄ | 308.15 | 0.135 |

| K₃PO₄ | 313.15 | 0.128 |

| K₃PO₄ | 318.15 | 0.121 |

Data sourced from a study by Sarmad et al. (2020) frontiersin.org

Co-sphere Overlap Model for Intermolecular Interactionsnih.govresearchgate.net

The co-sphere overlap model is used to interpret the intermolecular interactions in solutions containing [C2mim]Cl. nih.govfrontiersin.org This model considers the hydration spheres (co-spheres) surrounding the ions and nonpolar groups of the solute. Interactions are described by the overlap of these co-spheres. nih.gov In aqueous systems containing [C2mim]Cl and electrolytes, several types of interactions are possible: ion-ion, ion-hydrophilic, and ion-hydrophobic. nih.gov The observed negative limiting molar volumes of transfer are explained by the dominance of ion-apolar group interactions. nih.gov According to the model, when the hydration co-spheres of a hydrophobic group (from the imidazolium (B1220033) cation) and an ionic group overlap, some water molecules are released from the solvation layer into the bulk solution, resulting in a net negative contribution to the volume. frontiersin.orgnih.gov

Interactions in Non-Aqueous and Mixed Solvent Systemsresearchgate.netacs.org

The behavior of this compound changes significantly when dissolved in non-aqueous or mixed organic solvents, as the nature of the intermolecular forces is fundamentally different from those in purely aqueous systems.

Binary Mixtures with Organic Solvents (e.g., Acetonitrile (B52724), Propane-1-ol)researchgate.netacs.org

Acetonitrile: In acetonitrile, the electrochemistry of this compound is a key area of study, as the reduction of the 1-ethyl-3-methylimidazolium cation (EMI+) is an important factor in its application in molten salt electrolytes. capes.gov.br Studies show that the reduction of EMI+ in acetonitrile is an irreversible one-electron process. capes.gov.br Furthermore, both experimental and molecular dynamics simulation studies have shown that adding acetonitrile to solutions containing [C2mim]Cl can significantly reduce the viscosity of the mixture. acs.org

Propane-1-ol: Research on the interactions between imidazolium-based ionic liquids and alcohols like propane-1-ol indicates that the addition of the alcohol can disrupt the existing hydrogen bond network. nih.govacs.org Studies on a related system involving this compound-aluminum chloride with primary alcohols, including 1-propanol (B7761284) (propane-1-ol), show strong interactions between the ionic liquid and the alcohol. benthamdirect.com These interactions are identified as structure-making, driven by intermolecular forces and non-covalent interactions. benthamdirect.com

Ternary Systems with Biomolecules (e.g., Glucose, Amino Acids)

The interactions of this compound, [EMIM]Cl, in ternary systems containing biomolecules like amino acids and glucose have been a subject of significant research to understand its role as a solvent and its effects on biological macromolecules.

Table 1: Standard Partial Molar Volumes of Transfer (ΔtrVΦ0) for Amino Acids from Water to Aqueous 1-Ethyl-3-methylimidazolium Bromide Solutions at 298.15 K Note: Data for the closely related [EMIM]Br system, illustrating interaction types.

| Amino Acid | ΔtrVΦ0 (cm³ mol⁻¹) | Dominant Interaction Type |

|---|---|---|

| Glycine | Negative | Hydrophobic/Ionic-Hydrophobic |

| L-Alanine | Negative | Hydrophobic/Ionic-Hydrophobic |

| L-Phenylalanine | Negative | Hydrophobic/Ionic-Hydrophobic |

| L-Arginine | Positive | Ionic/Hydrophilic-Hydrophilic |

Hydrogen Bonding Networks and Their Influence on Solution Properties

The solution properties of this compound are profoundly influenced by the formation of extensive hydrogen bonding networks. Molecular dynamics simulations and spectroscopic analyses have shown that the chloride anion (Cl⁻) acts as a strong hydrogen bond acceptor, while the imidazolium cation acts as a donor. acs.orgnih.gov

These hydrogen bonding interactions lead to the formation of a quasi-molecular state, [EMIM]X, in non-polar solvents and are responsible for the ionic liquid's unique characteristics, such as its high thermal stability and ability to dissolve materials like cellulose (B213188). taylorandfrancis.comrsc.org The disruption of the natural hydrogen bonding in cellulose by the ions of [EMIM]Cl is the key mechanism behind its effectiveness as a cellulose solvent. taylorandfrancis.com The interpretation of hydrogen bonding in these systems is sensitive to the geometric criteria used, particularly the cutoff angle, with a wider angle criterion often being more appropriate than that used for water. acs.orgnih.gov The extent and strength of these hydrogen bonds can be affected by temperature and the presence of other solutes in the solution. nih.govacs.org

Influence of Electrolytes on Aqueous Solution Behavior

The addition of inorganic electrolytes to aqueous solutions of this compound significantly modifies the solution's behavior due to competing interactions between the ionic liquid ions, electrolyte ions, and water molecules. Studies involving electrolytes such as potassium chloride (KCl), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) have been conducted to understand these complex ternary systems. bohrium.comfrontiersin.orgnih.gov

Measurements of density, viscosity, and sound velocity over various temperatures (298.15 to 318.15 K) allow for the calculation of key parameters like apparent molar volume and isentropic compressibility. bohrium.comabo.finih.gov The transfer properties of [EMIM]Cl from pure water to the aqueous electrolyte solutions provide insight into the dominant interactions. For instance, a negative transfer volume of [EMIM]Cl from water to electrolyte solutions was observed, suggesting that ion-apolar group interactions are dominant. frontiersin.org

These interactions are often interpreted using the co-sphere overlap model, which considers the overlap of hydration spheres around the ions. frontiersin.orgnih.gov The interactions in these ternary systems can be categorized as:

Ion-ion interactions between the electrolyte's potassium ions and the chloride ions of the ionic liquid.

Ion-ion interactions between the imidazolium cation and the anions of the electrolyte (chloride, carbonate, phosphate).

Ion-apolar group interactions.

The nature of the ionic liquid as a "structure maker" or "structure breaker" in these solutions can be assessed using Hepler's constant and the temperature derivative of the viscosity B-coefficient. nih.govabo.fi For [EMIM]Cl in the studied aqueous electrolyte solutions, it was determined to act as a structure maker. bohrium.com

Table 2: Influence of Different Electrolytes on the Limiting Apparent Molar Volumes of Transfer (ΔtrVϕ0) of [EMIM]Cl from Water to Aqueous Electrolyte Solutions at 298.15 K

| Electrolyte | ΔtrVϕ0 (cm³ mol⁻¹) |

|---|---|

| KCl | Negative |

| K₂CO₃ | Negative |

| K₃PO₄ | Negative |

Thermal Expansion Coefficient and Molar Volume in Solution

The molar volume (Vₘ) and thermal expansion coefficient (αₚ) are fundamental thermophysical properties that describe the volume-temperature relationship of a substance. For binary mixtures of this compound and water, these properties have been studied as a function of concentration, temperature, and pH. scielo.brresearchgate.net

Experimental data shows that for these aqueous solutions, both the molar volume and the thermal expansion coefficient decrease as the mass fraction of [EMIM]Cl increases. scielo.br Conversely, an increase in temperature leads to an increase in both Vₘ and αₚ, which is expected as higher temperatures cause volume expansion. scielo.brresearchgate.net These properties are crucial for designing and modeling industrial processes that may use aqueous solutions of [EMIM]Cl, such as in the separation of biomolecules. scielo.br In ternary systems containing electrolytes like KCl, K₂CO₃, and K₃PO₄, the isobaric thermal expansion coefficient can also be determined from the limiting apparent molar expansibility. frontiersin.org

Table 3: Molar Volume (Vₘ) and Thermal Expansion Coefficient (αₚ) of Aqueous [EMIM]Cl Solutions at pH 7.5

| Mass Fraction of [EMIM]Cl | Temperature (K) | Molar Volume (Vₘ) (cm³ mol⁻¹) | Thermal Expansion Coefficient (αₚ) (10⁻⁴ K⁻¹) |

|---|---|---|---|

| 0.05 | 293.15 | 18.297 | 2.592 |

| 0.05 | 323.15 | 18.683 | 5.567 |

| 0.20 | 293.15 | 19.341 | 3.491 |

| 0.20 | 323.15 | 19.897 | 5.922 |

| 0.35 | 293.15 | 20.627 | 3.998 |

| 0.35 | 323.15 | 21.284 | 6.136 |

Electrochemical Investigations of 1 Ethyl 3 Methylimidazolium Chloride

Electrochemical Window and Stability in Molten Salts

The electrochemical window is a critical parameter for an electrolyte, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. In the context of molten salts, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIm]AlCl₄), a derivative of [EMIm]Cl, demonstrates a wide and stable electrochemical window. dtic.milresearchgate.netacs.org On a glassy carbon electrode, this window spans from 3.2 V at 30°C to 2.3 V at 110°C. dtic.milacs.orgmdpi.com

The onset potentials for the oxidation of chloride anions are observed to be close to 1.5 V. mdpi.com In contrast, the onset potentials for the reduction of the imidazolium (B1220033) cation are highly dependent on temperature, shifting to more positive potentials as the temperature increases. mdpi.com This narrowing of the electrochemical window at higher temperatures is a crucial consideration for practical applications. dtic.milmdpi.com Within this stable window, the [AlCl₄]⁻ anion, formed in neutral melts, is electrochemically stable and does not lead to aluminum deposition on its own. mdpi.com

Table 1: Electrochemical Window of [EMIm]AlCl₄ at Various Temperatures

| Temperature (°C) | Electrochemical Window (V) |

|---|---|

| 30 | 3.2 dtic.milacs.orgmdpi.com |

| 110 | 2.3 dtic.milacs.orgmdpi.com |

Electrodeposition Applications and Mechanisms

Ionic liquids based on 1-ethyl-3-methylimidazolium chloride are highly effective media for the electrodeposition of various metals. acs.org Their wide electrochemical windows, low vapor pressure, and relatively high conductivity make them suitable electrolytes, particularly for electropositive metals that cannot be deposited from aqueous solutions. acs.org The properties of the electrodeposited metal layers are influenced by factors such as the composition of the ionic liquid mixture, operating temperature, and current density. acs.org This section explores the specific mechanisms and applications for aluminum and lead electrodeposition.

Aluminum Electrodeposition in Chloroaluminate Melts

Aluminum can be readily electrodeposited from Lewis acidic chloroaluminate melts, which are formed by mixing [EMIm]Cl with an excess molar ratio of aluminum chloride (AlCl₃). acs.orgnist.gov The addition of AlCl₃ to the ionic liquid is essential as it generates the electroactive species required for aluminum deposition. dtic.milacs.org This process has been successfully used to create dense, continuous, and well-adherent aluminum coatings on various substrates. acs.org

In neutral chloroaluminate melts (molar ratio of AlCl₃:[EMIm]Cl ≤ 1), the predominant aluminum species is the tetrachloroaluminate anion ([AlCl₄]⁻). acs.org This species is electrochemically inactive towards aluminum deposition. mdpi.comacs.org When the melt becomes Lewis acidic (molar ratio of AlCl₃:[EMIm]Cl > 1), [AlCl₄]⁻ reacts with the excess AlCl₃ to form the heptachloroaluminate dianion, [Al₂Cl₇]⁻. acs.org

Computational models and experimental evidence have confirmed that [Al₂Cl₇]⁻ is the active species responsible for aluminum electrodeposition. dtic.milacs.orgmdpi.com The electrochemical reduction proceeds according to the following reaction:

4[Al₂Cl₇]⁻ + 3e⁻ → Al + 7[AlCl₄]⁻ acs.org

In a system with a molar ratio of AlCl₃/[EMIm]AlCl₄ of 1:5, the melt contains approximately 20 mol% [Al₂Cl₇]⁻, which serves as the electroactive component for plating. acs.org

The initial stages of aluminum deposition on a substrate are governed by specific nucleation and growth mechanisms. Chronoamperometry studies, which measure current as a function of time at a constant potential, provide insight into these processes. acs.org The analysis of current-time transients reveals that the electrodeposition of aluminum on substrates like tungsten involves instantaneous nucleation followed by diffusion-controlled growth of the nuclei. acs.org Other studies involving cyclic voltammetry show well-defined nucleation growth loops, which are characteristic of a nucleation-growth process. dtic.milacs.org

The growth of aluminum nuclei is a three-dimensional process controlled by the diffusion of the [Al₂Cl₇]⁻ active species to the electrode surface. mdpi.com Theoretical models for diffusion-controlled three-dimensional nucleation align well with experimental data obtained from these systems. mdpi.com

Temperature has a profound effect on the kinetics and efficiency of aluminum electrodeposition. As the temperature increases from 30°C to 110°C, several key parameters change significantly. The onset potential for aluminum deposition becomes lower (less negative) at higher temperatures, indicating more favorable kinetics. dtic.mil For instance, at a scan rate of 150 mV s⁻¹, the onset potential shifts from approximately -0.3 V at 30°C to -0.14 V at 110°C. dtic.mil

Higher temperatures also lead to a substantial increase in current density, diffusion coefficients, and cathodic reduction rate constants. dtic.milacs.org The diffusion coefficient for [Al₂Cl₇]⁻ increases by an order of magnitude, from 9.71 × 10⁻⁸ cm²/s at 30°C to 1.04 × 10⁻⁶ cm²/s at 110°C. mdpi.com Similarly, the cathodic reduction rate constant increases from 1.18 × 10⁻⁵ cm/s to 3.37 × 10⁻⁴ cm/s over the same temperature range. dtic.milacs.orgmdpi.commdpi.com Furthermore, the efficiency of aluminum dissolution during the anodic scan increases with temperature, suggesting more reversible deposition at elevated temperatures. acs.org

Table 2: Effect of Temperature on Aluminum Electrodeposition Parameters

| Parameter | 30 °C | 110 °C |

|---|---|---|

| Diffusion Coefficient (D) of [Al₂Cl₇]⁻ | 9.71 × 10⁻⁸ cm²/s mdpi.com | 1.04 × 10⁻⁶ cm²/s mdpi.com |

| Cathodic Reduction Rate Constant (k₀) | 1.18 × 10⁻⁵ cm/s dtic.milacs.orgmdpi.commdpi.com | 3.37 × 10⁻⁴ cm/s dtic.milacs.orgmdpi.commdpi.com |

| Al Dissolution Efficiency | 26.5% - 36.4% acs.org | 61.8% - 79.2% acs.org |

Lead Electrodeposition from Metal Oxides

Information regarding the specific application of this compound for the electrodeposition of lead from lead oxides was not available in the search results. While lead can be electrodeposited from various non-aqueous solutions, and [EMIm]Cl is a versatile electrolyte for metal deposition, the direct electroreduction of lead oxides in this specific ionic liquid is not detailed in the provided sources. Research has demonstrated lead deposition from other media, such as triethylenetetramine (B94423) solutions, but this falls outside the scope of this article.

Electrochemical Behavior of Metal Chlorides in this compound Ionic Liquids

The electrochemical behavior of various metal chlorides has been extensively studied in [EMIM]Cl-based ionic liquids, often in combination with AlCl3 to form chloroaluminate melts. These melts provide a wide electrochemical window and can dissolve a range of metal salts, making them suitable for diverse electrochemical applications.

Palladium Chloride (PdCl2) : The electrochemistry of PdCl2 in pure [EMIM][Cl] has been investigated for palladium electrodeposition. Cyclic voltammetry studies revealed two cathodic waves, suggesting a multi-step reduction of palladium species, and two corresponding anodic waves for the stripping process. researchgate.net

Titanium Chloride (TiCl2) : In AlCl3-[EMIM]Cl melts, Ti(II) introduced as TiCl2 is the active species for co-deposition with aluminum. The dissolution and stability of TiCl2 are influenced by the acidity of the melt; its solubility increases as the melt becomes more acidic due to the higher concentration of [Al2Cl7]⁻. electrochem.org The addition of Ti(II) to the melt has been shown to increase the overpotential for aluminum deposition. electrochem.org

Electropolymerization in this compound Systems

[EMIM]Cl-based ionic liquids, particularly when mixed with AlCl3, can be used as electrolytes for the electropolymerization of organic monomers. An example is the synthesis of poly(p-phenylene) films through the electrochemical oxidation of benzene. idexlab.com This process was successfully carried out in an ambient-temperature ionic liquid composed of [EMIM]Cl and aluminum chloride. The polymerization was performed in melts with varying acidity, including neutral buffered melts, demonstrating the versatility of the electrolyte system for controlling the reaction environment. idexlab.com

Fast Pulse Voltammetry and General Electrochemistry

The general electrochemical properties of [EMIM]Cl and its mixtures are foundational to its use in various applications. The electrochemical window, which defines the potential range between the reduction of the cation and the oxidation of the anion, is a critical parameter.

To better understand its limits, the electrochemistry of [EMIM]Cl has been studied as an analyte in acetonitrile (B52724) with a supporting electrolyte. capes.gov.br These studies show that the 1-ethyl-3-methylimidazolium cation (EMI+) is reduced at a potential of -2.35 V (vs. a silver wire reference). This reduction is a one-electron, irreversible process. The primary reduction product is not electroactive within the accessible voltage window, which is advantageous as it means minor degradation of the electrolyte should not interfere with the operation of electrochemical cells. capes.gov.br

In chloroaluminate systems, such as [EMIM]AlCl4, the electrochemical window is wide and stable, though it is dependent on temperature. For example, on a glassy carbon electrode, the window can range from 3.2 V at 30°C to 2.3 V at 110°C. mdpi.comosti.gov Cyclic voltammetry is a widely used technique to probe the electrochemical processes within these ionic liquids, such as the deposition and stripping of metals. researchgate.netmdpi.com The onset potentials for deposition and the characteristics of nucleation growth loops observed in voltammograms provide detailed information about the reaction kinetics and mechanisms. mdpi.com For the AlCl3/[EMIM]AlCl4 system, the reduction rate constants for aluminum deposition have been calculated at different temperatures, showing a significant increase with temperature. mdpi.comosti.gov

Ionic Conductivity Studies

The ionic conductivity of this compound and its mixtures is a key transport property determining its efficiency as an electrolyte. This property has been investigated under various conditions of temperature, composition, and in aqueous solutions. nsf.govresearchgate.netresearchgate.net

For melts of [EMIM]Cl and AlCl3, the ionic conductivity is highly dependent on both the temperature and the mole fraction of AlCl3 (XAl). nsf.govresearchgate.net The conductivity generally increases with temperature, following the Arrhenius law. nsf.gov However, at a constant temperature, the conductivity decreases as the mole fraction of AlCl3 increases in Lewis acidic melts (XAl > 0.5). nsf.govresearchgate.net This is attributed to changes in the concentration and mobility of the charge-carrying anions, primarily [AlCl4]⁻ and [Al2Cl7]⁻. nsf.govresearchgate.net

The table below presents the ionic conductivity of [EMIM]Cl-AlCl3 melts at various temperatures and AlCl3 mole fractions.

| AlCl₃ Mole Fraction (XAl) | Temperature (K) | Ionic Conductivity (S·m⁻¹) |

| 0.600 | 343 | 3.96 |

| 0.600 | 353 | 4.38 |

| 0.600 | 363 | 4.78 |

| 0.600 | 373 | 5.39 |

| 0.600 | 383 | 5.58 |

| 0.643 | 343 | 3.38 |

| 0.643 | 353 | 3.69 |

| 0.643 | 363 | 4.08 |

| 0.643 | 373 | 4.54 |

| 0.643 | 383 | 5.03 |

| 0.667 | 343 | 2.65 |

| 0.667 | 353 | 3.12 |

| 0.667 | 363 | 3.42 |

| 0.667 | 373 | 3.64 |

| 0.667 | 383 | 3.94 |

| Data sourced from a study on the conductivity of EMIC-AlCl₃ ionic liquids. nsf.gov |

In aqueous solutions, the electrical conductivity of [EMIM]Cl increases with its mass fraction in the solution but decreases with an increase in temperature. researchgate.net This behavior is typical for many electrolyte solutions. The study of these thermophysical properties is essential for designing and scaling up separation processes that utilize these ionic liquids. researchgate.net

Applications of 1 Ethyl 3 Methylimidazolium Chloride in Biomass Processing and Biorefineries

Dissolution Mechanisms of Lignocellulosic Biomass

The efficacy of 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) as a solvent for lignocellulosic biomass is rooted in its ability to disrupt the complex and recalcitrant structure of the plant cell wall. This process is primarily facilitated by the interactions between the ionic liquid's constituent ions and the biopolymers of the biomass.

The dissolution of cellulose (B213188) in [EMIM]Cl is fundamentally a process of disrupting the extensive network of intra- and intermolecular hydrogen bonds that bestow cellulose with its crystalline structure and insolubility in common solvents. The chloride anion (Cl⁻) of the ionic liquid plays a pivotal role in this mechanism. It acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the cellulose chains. This competitive interaction effectively breaks the existing hydrogen bonds between cellulose molecules, leading to the separation of the polymer chains and their solubilization in the ionic liquid medium.

While the anion is the primary driver of cellulose dissolution, the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) also contributes to the process. Although its role is considered less direct than that of the anion, the cation interacts with the oxygen atoms of the cellulose, further assisting in the breakdown of the crystalline structure. Molecular dynamics simulations have suggested that the cation can interact with the polyphenolic structure of lignin (B12514952), while the anion simultaneously disrupts the crystalline structure of cellulose and the interactions between lignin and polysaccharides.

The efficiency of lignocellulosic biomass dissolution in 1-ethyl-3-methylimidazolium chloride is influenced by several key operational parameters, including temperature, dissolution time, and the ratio of biomass to the ionic liquid.

Temperature: Higher temperatures generally enhance the dissolution process. For instance, studies on similar imidazolium-based ionic liquids like 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc) have demonstrated a significant reduction in dissolution time with increased temperature. Complete dissolution of bagasse, which takes 15–16 hours at 110 °C, can be achieved in just 5–15 minutes at temperatures between 175–195 °C. researchgate.netrsc.org This is attributed to the increased kinetic energy of the molecules and the reduced viscosity of the ionic liquid at higher temperatures, which facilitates better interaction between the solvent and the biomass.

Time: The duration of the treatment is another critical factor. Longer dissolution times generally lead to a higher degree of biomass solubilization. However, extended exposure to high temperatures can also lead to the degradation of the biomass components, particularly the sugars. Therefore, optimizing the time and temperature is crucial to maximize dissolution while minimizing degradation.

Biomass-to-Ionic Liquid Ratio: The ratio of biomass to the ionic liquid significantly impacts the dissolution efficiency. A lower biomass loading (a higher proportion of ionic liquid) generally results in more effective dissolution. Research on the pretreatment of various biomass types with [EMIM]OAc at 120 °C for 120 minutes has shown that increasing the ionic liquid to biomass ratio from 1:1 to 5:1 (w/w) leads to a greater disruption of the lignocellulosic matrix and a higher yield of soluble sugars. mdpi.com

Effect of Biomass-to-Ionic Liquid Ratio on Sugar Yield

| Biomass Type | Biomass:IL Ratio (w/w) | Sugar Yield (mg glucose g⁻¹ biomass) | Reference |

|---|---|---|---|

| Wheat Straw | 1:1 | - | mdpi.com |

| Wheat Straw | 1:3 | - | |

| Wheat Straw | 1:5 | 158.2 ± 5.2 | |

| Barley Straw | 1:1 | - | mdpi.com |

| Barley Straw | 1:3 | - | |

| Barley Straw | 1:5 | 51.1 ± 3.1 | |

| Grape Stem | 1:1 | - | mdpi.com |

| Grape Stem | 1:3 | - | |

| Grape Stem | 1:5 | 175.3 ± 2.3 |

One of the significant advantages of using ionic liquids like [EMIM]Cl in biomass processing is the potential for selective dissolution of its main components. The dissolution behavior of cellulose, hemicellulose, and lignin can differ based on the specific ionic liquid and the processing conditions.

Studies have shown that certain imidazolium-based ionic liquids can preferentially dissolve specific components. For example, some ionic liquids can selectively dissolve lignin and hemicellulose, leaving behind a cellulose-rich solid fraction. jocpr.comfao.org This selective fractionation is highly desirable in a biorefinery context, as it allows for the separate processing of each component into value-added products. For instance, processing bagasse in [EMIM]OAc at 185 °C for 10 minutes resulted in a higher yield of both recovered lignin and carbohydrates compared to processing at a lower temperature for a longer duration. rsc.org Furthermore, the resulting cellulose-rich material had a significantly lower residual lignin content. rsc.org This demonstrates the potential to tune the process conditions to achieve selective separation. The ability of [EMIM]Cl and similar ionic liquids to cause a substantial decrease in the lignin and hemicellulose content of various lignocellulosic biomasses has been noted. mdpi.com

Pretreatment Strategies for Lignocellulosic Biomass

Pretreatment is a critical step in the conversion of lignocellulosic biomass to biofuels and biochemicals. It aims to overcome the recalcitrance of the biomass and make the cellulose more accessible to enzymatic attack. [EMIM]Cl has emerged as a promising pretreatment solvent due to its ability to alter the physical and chemical structure of the biomass.

Pretreatment with [EMIM]Cl can significantly enhance the efficiency of enzymatic hydrolysis, the process where enzymes break down cellulose into fermentable sugars. By dissolving the cellulose and disrupting the lignocellulosic matrix, the ionic liquid increases the accessibility of the cellulose to cellulase (B1617823) enzymes.

Research has demonstrated that the pretreatment of wheat straw with a similar ionic liquid, 1-ethyl-3-methylimidazolium diethyl phosphate (B84403), at 130°C for 30 minutes resulted in a reducing sugar yield of 54.8% after 12 hours of enzymatic hydrolysis. researchgate.net This represents a significant improvement over untreated biomass. The regenerated wheat straw was more easily hydrolyzed than water-treated straw. researchgate.net Similarly, pretreatment of maple wood flour with [EMIM]OAc led to a cellulose hydrolysis efficiency of 90%. mdpi.com The kinetics of the acid-catalyzed hydrolysis of lignocellulosic biomass, including soluble cellulose, hemicellulose (xylan), and Miscanthus grass, have been studied in [EMIM]Cl, showing comparable hydrolysis rates. rsc.org

Enhancement of Enzymatic Hydrolysis after Ionic Liquid Pretreatment

| Biomass | Ionic Liquid | Pretreatment Conditions | Result | Reference |

|---|---|---|---|---|

| Wheat Straw | 1-ethyl-3-methylimidazolium diethyl phosphate | 130°C, 30 min | 54.8% reducing sugar yield after 12h hydrolysis | researchgate.net |

| Maple Wood Flour | 1-ethyl-3-methylimidazolium acetate | Not specified | 90% cellulose hydrolysis efficiency | mdpi.com |

| Miscanthus Grass | This compound | Acid-catalyzed | Comparable hydrolysis rates to soluble cellulose and xylan (B1165943) | rsc.org |

A key mechanism by which [EMIM]Cl pretreatment enhances enzymatic hydrolysis is through the decrystallization of cellulose. The native crystalline structure of cellulose (Cellulose I) is highly resistant to enzymatic degradation. The dissolution of cellulose in the ionic liquid, followed by its regeneration (typically by adding an anti-solvent like water), leads to a transformation of the crystalline structure to a more amorphous or less ordered form (often Cellulose II). nih.govacs.org

This change in crystallinity significantly increases the susceptibility of the cellulose to enzymatic attack. Studies using X-ray diffraction (XRD) have confirmed the reduction in the cellulose crystallinity index (CrI) after treatment with imidazolium-based ionic liquids. For example, treating wheat straw, barley straw, and grape stem with [EMIM]OAc at a 1:5 (w/w) ratio resulted in a CrI reduction of 8.8%, 5.4%, and 15.4%, respectively. mdpi.com It has been observed that enzymatic hydrolysis is more rapid for intermediate structures with lower crystallinity (crystallinity = 0.34) compared to the more ordered Cellulose II (crystallinity = 0.54). nih.govacs.org

Cellulose Crystallinity Index (CrI) Reduction after Pretreatment with [EMIM]OAc (1:5 w/w)

| Biomass Type | CrI Reduction (%) | Reference |

|---|---|---|

| Wheat Straw | 8.8 | mdpi.com |

| Barley Straw | 5.4 | |

| Grape Stem | 15.4 |

Lignin and Hemicellulose Extraction

This compound ([EMIM]Cl) has demonstrated its capability to substantially decrease the content of lignin and hemicellulose in various types of lignocellulosic biomass. mdpi.com Research has shown its effectiveness on feedstocks such as cotton stalks, hemp stalks, and acacia pruning, making it a versatile solvent for the initial stages of biorefining. mdpi.com The process of delignification is crucial as lignin, a complex aromatic polymer, encases the cellulose and hemicellulose fibers, hindering their accessibility for subsequent conversion processes. By dissolving lignin and hemicellulose, [EMIM]Cl pretreatment effectively breaks down the recalcitrant structure of the biomass. This fractionation allows for the separation of the main components, enabling their individual valorization. For instance, treatment of Japanese cedar or beech with [EMIM]Cl at 120 °C has been used to produce valuable chemicals like vanillin (B372448) from the extracted lignin, with yields of 14 grams per kilogram of lignin. acs.org

Production of Nanocellulose from Biomass

The production of nanocellulose, a material with exceptional mechanical properties and a high surface area, is a key application of [EMIM]Cl in biomass valorization. researchgate.net This ionic liquid serves as an effective medium for the controlled hydrolysis of cellulose to produce nanostructured materials.

Cellulose nanocrystals can be prepared from microcrystalline cellulose through hydrolysis using this compound. uam.es The process involves the dissolution of the cellulosic material in the ionic liquid, followed by a controlled hydrolysis reaction that breaks down the amorphous regions of the cellulose, releasing the crystalline nanostructures. uam.esdntb.gov.ua Studies have also investigated the kinetics of acid-catalyzed hydrolysis of lignocellulosic biomass, such as Miscanthus grass, dissolved in [EMIM]Cl. dntb.gov.ua These studies show that the hydrolysis reaction can be significantly faster than the degradation of the resulting glucose, allowing for high selectivity in sugar production from cellulose and hemicellulose. dntb.gov.ua This selective hydrolysis is fundamental to efficiently producing nanocellulose while minimizing the degradation of valuable sugar co-products. dntb.gov.ua

The nanocellulose produced via hydrolysis in this compound has been extensively characterized using various analytical techniques. Electron microscopy analyses, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have confirmed that the resulting nanocellulose possesses a rod-like structure. uam.esnih.gov

Characterization using X-ray diffraction (XRD) reveals that the nanocellulose obtained after treatment with [EMIM]Cl preserves the basic cellulose I crystal structure. uam.esnih.gov However, the treatment typically leads to a decrease in the crystallinity index of the material when compared to the original microcrystalline cellulose. uam.esnih.gov For example, the crystallinity index of Avicel, a type of microcrystalline cellulose, was found to decrease after hydrolysis in [EMIM]Cl. uam.es Dynamic light scattering (DLS) results have indicated that cellulose samples hydrolyzed with [EMIM]Cl are prone to forming agglomerates. uam.esnih.gov

Table 1: Effect of [EMIM]Cl Hydrolysis on Cellulose Crystallinity Index

| Cellulose Source | Treatment Status | Crystallinity Index (%) |

| Avicel | Untreated | 61 |

| Avicel | After hydrolysis in [EMIM]Cl | 47 |

| Sigmacell | Untreated | 49 |

| Sigmacell | After hydrolysis in [EMIM]Cl | 53 |

Data sourced from a 2020 study on nanocellulose preparation using ionic liquids. mdpi.com

Valorization of Pretreated Biomass

Once the lignocellulosic biomass has been pretreated with this compound to separate its primary components, the resulting fractions can be converted into a range of valuable bioproducts. The downstream valorization of biomass pretreated with ionic liquids is primarily directed towards the production of biofuels like bioethanol and biodiesel, as well as biogas through anaerobic digestion. mdpi.com

The sugars released from the cellulose and hemicellulose fractions after [EMIM]Cl pretreatment are readily available for fermentation into bioethanol. mdpi.com While the general pathway is well-established, specific research has also highlighted the direct role of [EMIM]Cl in producing other biofuels.

In a novel approach to biodiesel production, this compound has been utilized as a supporting electrolyte in a catalyst-free electrolysis process. researchgate.net This method avoids the need for traditional catalysts. In a study optimizing this process, a maximum biodiesel yield of 97.76% was achieved under specific conditions. researchgate.net The research also demonstrated that the [EMIM]Cl could be efficiently reused for at least three cycles, maintaining a high biodiesel yield of 94.81%, indicating the potential for an eco-friendly and efficient method for biodiesel synthesis. researchgate.net

Pretreatment of lignocellulosic biomass is a critical step to enhance its digestibility for biogas production. While research specifically detailing the use of [EMIM]Cl for biogas production is limited, studies on the closely related ionic liquid 1-Ethyl-3-methylimidazolium acetate, [EMIM][Ac], provide significant insights into the potential of this class of solvents.

A study on the anaerobic digestion of various biomass types pretreated with [EMIM][Ac] at 120 °C for 120 minutes showed a significant disruption of the lignocellulose matrix, releasing soluble sugars. mdpi.com Although the methane (B114726) yield from the solid fraction of the pretreated biomass was similar to that of the untreated biomass, the process generated a liquid fraction rich in sugars. mdpi.comuam.es By combining the methane potential of both the solid and liquid fractions, the total energy recovery was significantly increased. mdpi.com

Table 2: Methane Production from Biomass Pretreated with [EMIM][Ac]

| Biomass Type | Pretreatment Status | Methane Yield Increase (Solid + Liquid Fractions vs. Raw) |

| Grape Stem (GS) | [EMIM][Ac] Pretreated | 1.61-fold |

| Wheat Straw (WS) | [EMIM][Ac] Pretreated | 1.34-fold |

Data sourced from a 2021 study on the valorization of pretreated biomass via anaerobic digestion. mdpi.comuam.es

Production of Levulinic Acid and Sugars

The ionic liquid this compound, [EMIM]Cl, serves as a significant solvent in the processing of lignocellulosic biomass for the production of valuable platform chemicals, including sugars and levulinic acid. Its primary role lies in the pretreatment of biomass, where it disrupts the complex and recalcitrant structure of lignocellulose, thereby making the cellulose and hemicellulose components more accessible for subsequent chemical or enzymatic conversion.

The production of sugars from biomass is a critical step in biorefineries. [EMIM]Cl has been effectively used to dissolve cellulosic materials, facilitating their hydrolysis into fermentable sugars. The process typically involves heating the biomass in the ionic liquid, which breaks down the crystalline structure of cellulose. Research has demonstrated that the acid-catalyzed hydrolysis of lignocellulosic biomass in [EMIM]Cl can be highly selective for glucose production. rsc.org The rate of polysaccharide hydrolysis is significantly faster than the degradation of the resulting sugars, particularly when using acids with a low pKa. rsc.org

Studies have explored the efficiency of [EMIM]Cl in producing sugars from various biomass feedstocks. For instance, when used to pretreat wheat, corn, and Eucalyptus residues at 150°C for 60 minutes, total sugar yields of 46%, 48%, and 30% were respectively achieved. ncsu.edu While glucose is typically the main sugar product, the yields can vary based on the biomass source and processing conditions. ncsu.edu The effectiveness of imidazolium-based ionic liquids, including [EMIM]Cl, is attributed to the strong interaction between the chloride anion and the hydroxyl protons of the carbohydrates, which facilitates the dissolution of cellulose. squarespace.com

Table 1: Sugar Yields from Biomass Pretreated with Imidazolium-Based Ionic Liquids

| Biomass Source | Ionic Liquid | Pretreatment Conditions | Total Sugar Yield (%) | Glucose Yield (mg/g biomass) | Reference |

|---|---|---|---|---|---|

| Wheat Residues | This compound | 150°C, 60 min | 46% | - | ncsu.edu |

| Corn Residues | This compound | 150°C, 60 min | 48% | - | ncsu.edu |

| Eucalyptus Residues | This compound | 150°C, 60 min | 30% | - | ncsu.edu |

| Grape Stem | 1-Ethyl-3-methylimidazolium acetate | 120°C, 120 min | - | 175.3 ± 2.3 | mdpi.com |

| Wheat Straw | 1-Ethyl-3-methylimidazolium acetate | 120°C, 120 min | - | 158.2 ± 5.2 | mdpi.com |

| Mixed Cabbage Residue | 1-Ethyl-3-methylimidazolium acetate | 55.8°C, 2.65 h | - | 156.65 ± 7.66 | nih.gov |

Note: Data for 1-Ethyl-3-methylimidazolium acetate is included to show the effectiveness of the 1-ethyl-3-methylimidazolium cation in sugar production from various biomass sources.

In the context of levulinic acid production, which is a key platform chemical derived from the dehydration of C6 sugars, the role of the ionic liquid is more complex. While [EMIM]Cl is an excellent solvent for biomass, it may not be an effective catalyst for the direct conversion of biomass into levulinic acid or its esters. For example, in the production of ethyl levulinate from oil palm biomass, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), a closely related ionic liquid, was found to be inactive as a catalyst. aidic.itcetjournal.it The conversion to levulinic acid derivatives often requires an acidic catalyst. aidic.itcetjournal.it Therefore, while [EMIM]Cl is crucial for the initial liberation of sugars from lignocellulose, subsequent conversion to levulinic acid typically necessitates the addition of a separate acid catalyst.

Recovery and Recyclability of this compound in Biomass Processing

For the economic and environmental viability of biorefineries, the efficient recovery and recycling of the ionic liquid used in pretreatment is paramount. rsc.orgul.iersc.org The high cost of ionic liquids makes their single-use prohibitive, and therefore, developing robust recycling strategies is a critical area of research. researchgate.net Several methods have been developed to recover [EMIM]Cl and other similar ionic liquids from biomass processing streams.

One common method involves the precipitation of cellulose from the ionic liquid solution by adding an anti-solvent, such as water. nih.gov After the cellulose is separated, the ionic liquid must be recovered from the aqueous solution. This is often achieved through energy-intensive processes like evaporation to remove the water. researchgate.net To address the high energy consumption, alternative methods are being explored.

Freezing concentration has been studied as a method to reconcentrate the ionic liquid from aqueous solutions, offering a potentially less energy-intensive alternative to evaporation. rsc.orgrsc.org Another promising approach is the use of membrane-based technologies like electrodialysis. researchgate.net Electrodialysis utilizes an electric potential to separate ions, allowing for the recovery of the ionic liquid from the hydrolysate. researchgate.netprobioticsvn.com Studies have shown that electrodialysis can be a feasible method for recovering imidazolium-based chlorides from biomass hydrolysates without significant fouling issues. probioticsvn.com Another innovative approach involves adding acetic acid to a cellulose solution in [EMIM]Cl, which causes the cellulose to precipitate and allows for easier recovery of the ionic liquid. nih.gov

The effectiveness of the recycled ionic liquid in subsequent pretreatment cycles is a key performance indicator. Research on the related ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]Ac) has shown that after five recycling cycles, the sugar yield from pretreated rice straw was maintained at 91.04% of the initial yield, demonstrating the high potential for recyclability. researchgate.net The choice of recovery method depends on various factors, including the specific biomass, the pretreatment conditions, and the properties of the ionic liquid itself. researchgate.net Efficient recycling, with recovery rates ideally exceeding 99%, is crucial to minimize the operational costs and environmental impact of the biorefinery process. ul.iersc.org

1 Ethyl 3 Methylimidazolium Chloride in Gas Capture Technologies

Carbon Dioxide (CO2) Capture and Absorption

The absorption of CO2 by [EMIM][Cl] is a subject of extensive research, focusing on its potential as a solvent in post-combustion capture processes. The solubility of CO2 in [EMIM][Cl] is influenced by various factors, including temperature and pressure. Generally, CO2 solubility increases with increasing pressure and decreases with increasing temperature. acs.orgnist.gov

The capture of CO2 in 1-ethyl-3-methylimidazolium (B1214524) chloride is primarily governed by physical absorption. hud.ac.uk In this process, the CO2 molecules are accommodated within the free volume of the ionic liquid. The interactions between CO2 and the ionic liquid are mainly of the van der Waals type. The dissolution of CO2 in [EMIM][Cl] is a physical process, as indicated by thermodynamic data such as Gibbs free energy, enthalpy, and entropy, which fall within the range of physisorption. hud.ac.uk

The anion of an ionic liquid plays a crucial role in its ability to dissolve CO2. In the case of 1-ethyl-3-methylimidazolium based ionic liquids, the nature of the anion significantly affects CO2 solubility. acs.orghud.ac.uk Studies comparing different anions have shown that the order of CO2 solubility is often [EMIM][Ac] > [EMIM][MeSO4] > [EMIM][Cl]. acs.orgnist.gov This indicates that while the chloride anion facilitates CO2 absorption, other anions like acetate (B1210297) show a higher affinity for CO2. The interaction between the anion and the CO2 molecule is a key factor, with more basic anions generally leading to higher CO2 solubility. acs.orghud.ac.uk

Table 1: Comparison of CO2 Solubility in Different 1-Ethyl-3-methylimidazolium ([EMIM]) Based Ionic Liquids

Ionic Liquid Relative CO2 Solubility Reference 1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac]) High [2, 6] 1-Ethyl-3-methylimidazolium Methyl Sulfate (B86663) ([EMIM][MeSO4]) Medium [2, 6] 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl]) Low [2, 6]

Hydrogen Sulfide (B99878) (H2S) Absorption and Selective Separation

This compound has also been investigated for the absorption of hydrogen sulfide (H2S), another common acidic gas found in industrial streams. researchgate.net The removal of H2S is crucial in processes like natural gas sweetening.

A significant aspect of using [EMIM][Cl] in gas capture is its selectivity for H2S over CO2. researchgate.net Research indicates that H2S is more soluble than CO2 in many imidazolium-based ionic liquids. iaea.orgresearchgate.net In the case of [EMIM][Cl] when used in deep eutectic solvents with imidazole (B134444), it demonstrates a high efficiency for H2S absorption and a large selectivity towards CO2. researchgate.net This selectivity is attributed to the strong interaction between the hydrogen of H2S and the chloride anion (Cl⁻) of the ionic liquid. researchgate.net This preferential absorption makes [EMIM][Cl]-based systems promising for applications where the selective removal of H2S from gas mixtures containing CO2 is required. researchgate.net

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Compound Name [EMIM][Cl] This compound CO2 Carbon Dioxide H2S Hydrogen Sulfide [EMIM][Ac] 1-Ethyl-3-methylimidazolium acetate [EMIM][MeSO4] 1-Ethyl-3-methylimidazolium methyl sulfate [emim][EtSO4] 1-ethyl-3-methylimidazolium ethylsulfate [bmim][Triflate] 1-butyl-3-methylimidazolium trifluoro-methane- sulfonate [emim][DCA] 1-ethyl-3-methylimidazolium dicyanamide MEA Monoethanolamine [bmim][Br] 1-butyl-3-methylimidazolium bromide MDEA Methyldiethanolamine

Interaction Mechanisms with H₂S

The capture of hydrogen sulfide (H₂S) from gas streams, a process known as gas sweetening, is crucial for industrial and environmental reasons. [EMIM][Cl] has been identified as an effective solvent for this purpose, primarily due to its physical absorption capabilities. The interaction between H₂S and [EMIM][Cl] is driven by specific molecular forces, as revealed by computational studies.

Density Functional Theory (DFT) calculations have been employed to elucidate the absorption mechanism at a molecular level. juniv.ac.bd These studies indicate that [EMIM][Cl] physically absorbs H₂S, with the primary driving force being the formation of a hydrogen bond. juniv.ac.bdresearchgate.net Specifically, a strong interaction occurs between the hydrogen atom of the H₂S molecule and the chloride anion (Cl⁻) of the ionic liquid. researchgate.net This hydrogen bond is the key to the selective capture of H₂S. juniv.ac.bd

Further computational analysis, including both DFT and molecular dynamics (MD) simulations, confirms this interaction. When [EMIM][Cl] is part of a deep eutectic solvent (DES) with imidazole, it demonstrates extremely high efficiency for H₂S absorption and significant selectivity over carbon dioxide (CO₂). researchgate.net The strong interaction between the hydrogen of H₂S and the Cl⁻ anion is credited for this excellent performance. researchgate.net DFT calculations have quantified the strength of this interaction, providing insight into the stability of the resulting complex. juniv.ac.bd

| Ionic Liquid | Interaction Energy (kcal/mol) | Key Interaction Site | Reference |

|---|---|---|---|

| [EMIM][Cl] | -6.7 | H-Cl distance: 2.4 Å | juniv.ac.bd |

Methane (B114726) Hydrate (B1144303) Inhibition

Gas hydrates are crystalline, ice-like solids formed when water molecules form a cage structure around smaller gas molecules, such as methane, at high pressures and low temperatures. These can cause significant operational problems by blocking pipelines. This compound acts as both a thermodynamic and kinetic inhibitor of methane hydrate formation. mdpi.com

As a thermodynamic hydrate inhibitor (THI), [EMIM][Cl] disrupts the activity of water molecules, shifting the hydrate formation equilibrium to more extreme conditions (lower temperatures and higher pressures). researchgate.net This inhibition is achieved through the formation of hydrogen bonds between the ionic liquid and water molecules, which competes with the formation of the water-based hydrate cages. mdpi.com Experimental studies have quantified this effect, showing that [EMIM][Cl] can significantly lower the hydrate dissociation temperature. In one study, an aqueous solution with a 0.4 mass fraction of [EMIM][Cl] lowered the methane hydrate dissociation temperature by 12.82 K at a pressure of 20.00 MPa compared to a pure water system. researchgate.net

As a kinetic hydrate inhibitor (KHI), [EMIM][Cl] delays the nucleation and growth of hydrate crystals. mdpi.comresearchgate.net Molecular dynamics simulations have shown that the time for complete growth of methane hydrate in a system containing [EMIM][Cl] is significantly longer than in pure water. mdpi.com The inhibition mechanism is attributed to the combined effects of hydrogen bonding and steric hindrance from the [EMIM]⁺ cation, which disrupts the ordering of water molecules into hydrate cages. mdpi.com

| Inhibitor System | Concentration (wt%) | Pressure (MPa) | Temperature Depression (K) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| [EMIM][Cl] (aq) | 10 | - | ~1.7 | Thermodynamic | researchgate.net |

| [EMIM][Cl] (aq) | 40 | 20.00 | 12.82 | Thermodynamic | researchgate.net |

| [EMIM][Cl] vs Pure Water | - | 15 | Delays nucleation time | Kinetic | mdpi.com |

| [EMIM][Cl] | 1 | 3.6 | Delayed nucleation by ~50% (for CO₂ hydrate) | Kinetic | researchgate.net |

Regeneration and Reusability of Ionic Liquid Systems in Gas Capture

A key advantage of using ionic liquids in industrial processes is their potential for regeneration and reuse, which is critical for economic viability and environmental sustainability. For [EMIM][Cl], various methods for its recovery and regeneration have been investigated, particularly from aqueous solutions used in applications like hydrate inhibition or after its use as a solvent.

One promising technique for recovering [EMIM][Cl] from wastewater or aqueous process streams is electrodialysis (ED) . Research has demonstrated that [EMIM][Cl] can be effectively removed and concentrated from aqueous solutions using ED with heterogeneous ion-exchange membranes. mdpi.com Studies have achieved recovery rates of up to 90.4%, highlighting a novel and efficient pathway to recycle the ionic liquid from dilute solutions. mdpi.com

Another approach involves the use of an anti-solvent . For instance, in cellulose (B213188) processing, where [EMIM][Cl] is used as a solvent, the addition of water as an anti-solvent can be used to precipitate the cellulose and recover the ionic liquid from the resulting aqueous solution. nih.gov This principle can be applied to separate the ionic liquid after a process cycle.